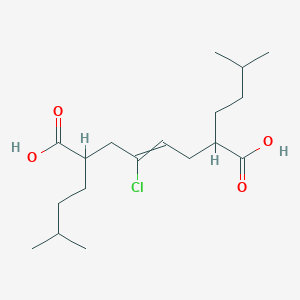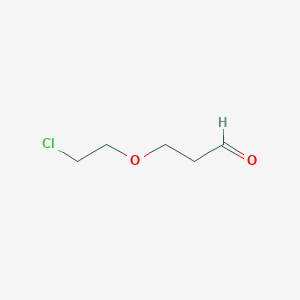
(2-Methylpropyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpropyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C4H10Cl2OP. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methylpropyl)phosphonic dichloride can be synthesized through several methods. One common method involves the reaction of (2-methylpropyl)phosphonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is distilled to obtain pure this compound .
Another method involves the chlorination of (2-methylpropyl)phosphonic acid using phosphorus trichloride. This reaction also requires reflux conditions and produces this compound as the main product .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as amines, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylpropyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form phosphonate esters or phosphonamides.
Oxidation Reactions: The compound can be oxidized to form (2-methylpropyl)phosphonic acid.
Reduction Reactions: Reduction of this compound can yield (2-methylpropyl)phosphine.
Common Reagents and Conditions
Alcohols: React with this compound under basic conditions to form phosphonate esters.
Amines: React with the compound to form phosphonamides.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the compound to (2-methylpropyl)phosphonic acid.
Major Products Formed
Phosphonate Esters: Formed by the reaction with alcohols.
Phosphonamides: Formed by the reaction with amines.
(2-Methylpropyl)phosphonic Acid: Formed by oxidation reactions.
Applications De Recherche Scientifique
(2-Methylpropyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and agrochemicals
Mécanisme D'action
The mechanism of action of (2-methylpropyl)phosphonic dichloride involves its reactivity with nucleophiles. The chlorine atoms attached to the phosphorus atom are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic Dichloride: Similar in structure but with a methyl group instead of a (2-methylpropyl) group.
Ethylphosphonic Dichloride: Contains an ethyl group instead of a (2-methylpropyl) group.
Isopropylphosphonic Dichloride: Contains an isopropyl group instead of a (2-methylpropyl) group
Uniqueness
(2-Methylpropyl)phosphonic dichloride is unique due to its specific alkyl group, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable in the synthesis of specialized organophosphorus compounds that may not be easily accessible using other similar compounds .
Propriétés
Numéro CAS |
5021-98-7 |
|---|---|
Formule moléculaire |
C4H9Cl2OP |
Poids moléculaire |
174.99 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-2-methylpropane |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 |
Clé InChI |
XPJFLWOLHYXLBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



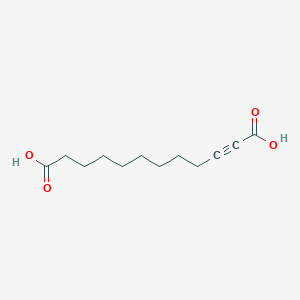

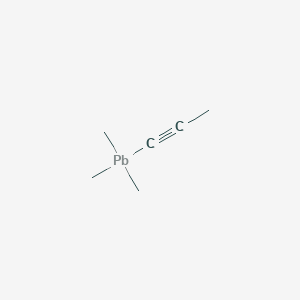
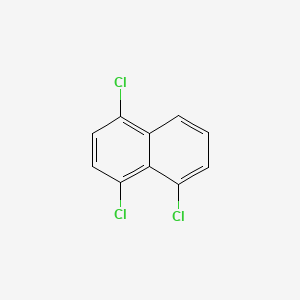
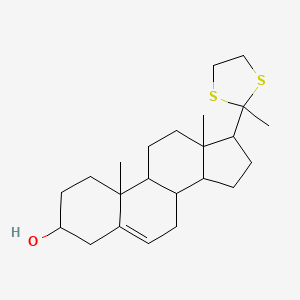
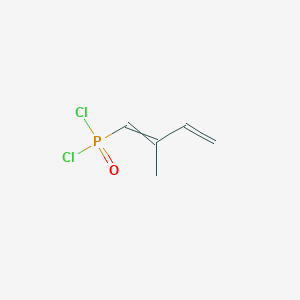
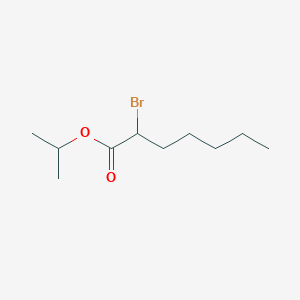

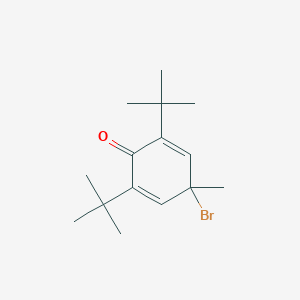
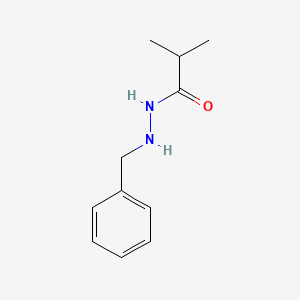
![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
